molecular formula C15H19NO5 B13168930 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B13168930
M. Wt: 293.31 g/mol
InChI Key: AXIPLJWVAKOFLG-UHFFFAOYSA-N
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Description

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-formyl-4-methoxyphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate is then reacted with oxolan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.

    Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.

    Substitution: 2-(2-formyl-4-hydroxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide.

Scientific Research Applications

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-formyl-4-hydroxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-carboxy-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of both a formyl group and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H19NO5/c1-19-12-4-5-14(11(7-12)9-17)21-10-15(18)16-8-13-3-2-6-20-13/h4-5,7,9,13H,2-3,6,8,10H2,1H3,(H,16,18)

InChI Key

AXIPLJWVAKOFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NCC2CCCO2)C=O

Origin of Product

United States

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